Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-c]pyridine family. This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a methyl ester group at the 2nd position of the pyridine ring contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Substituted thieno[3,2-c]pyridine derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. The presence of the chlorine atom and the ester group enhances its binding affinity and selectivity. The compound’s interaction with the enzyme’s active site can lead to the inhibition of enzymatic activity, thereby modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
- Thieno[2,3-c]pyridine derivatives
Uniqueness
Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The chlorine atom at the 6th position and the ester group at the 2nd position contribute to its enhanced reactivity and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C9H6ClNO2S |
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Molecular Weight |
227.67 g/mol |
IUPAC Name |
methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-4-11-8(10)3-6(5)14-7/h2-4H,1H3 |
InChI Key |
QWQTUTQZTKLBPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2S1)Cl |
Origin of Product |
United States |
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